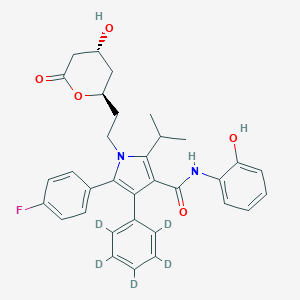

6-Exomethylenesimvastatin

描述

6-Exomethylenesimvastatin, also known as 6-EMV, is a synthetic, non-steroidal statin drug developed by Merck & Co. It is a prodrug of simvastatin, and is used as an antihyperlipidemic agent to reduce cholesterol and triglyceride levels in the blood. 6-EMV is hydrolyzed in the gastrointestinal tract and converted to simvastatin, which is then absorbed into the bloodstream. This drug has been approved by the US Food and Drug Administration (FDA) for the treatment of hyperlipidemia in adults.

科学研究应用

生物技术生产

6-Exomethylenesimvastatin在生物技术生产他汀类药物中发挥作用,他汀类药物对于降低血液胆固醇水平至关重要。天然他汀类药物的生化和遗传学方面的进展导致了新的他汀类药物及其衍生物的生产工艺 .

药理学影响

在药理学中,this compound因其抑制外泌体合成、定位和分泌的潜力而被研究。这可能对炎症性疾病和癌症治疗产生重大影响,因为外泌体在细胞通讯和疾病进展中发挥作用 .

药物化学

该化合物因其降胆固醇作用而被应用于药物化学领域。它已被研究用于治疗高胆固醇血症的实际应用,以及与其他降脂药物结合的可能性 .

癌症研究

研究表明,西伐他汀(this compound从中衍生而来)可能在癌症治疗中具有应用价值。它正在各种体外和体内模型中被重新用于探索其对不同类型癌症的疗效 .

环境影响

虽然与this compound没有直接关系,但医疗器械和化合物(包括他汀类药物)的环境影响是越来越令人关注的领域。正在进行评估以了解这些物质对环境的完整生命周期影响 .

生化研究

This compound用于生化研究,特别是在蛋白质组学中,以了解蛋白质功能和表达。它可用于研究用途,有助于研究生化途径和分子相互作用 .

安全和危害

When handling 6-Exomethylenesimvastatin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition . Serious adverse events, such as elevated levels of liver enzymes and creatine kinase, were reported more frequently with Simvastatin than with control .

作用机制

Target of Action

6-Exomethylenesimvastatin, also known as 6’-Exomethylene simvastatin, is a derivative of simvastatin, which belongs to the class of drugs known as statins . The primary target of this compound is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the endogenous production of cholesterol in the liver .

Mode of Action

This compound acts by competitively inhibiting HMG-CoA reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical step in cholesterol biosynthesis . By inhibiting this enzyme, this compound reduces the production of cholesterol, thereby lowering the levels of low-density lipoprotein (LDL) cholesterol, often referred to as "bad cholesterol" .

Biochemical Pathways

The inhibition of HMG-CoA reductase by this compound affects the mevalonate pathway . This pathway is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and very low-density lipoprotein (VLDL) . By reducing the production of these lipids, this compound can help manage abnormal lipid levels and reduce the risk of atherosclerotic cardiovascular disease .

Pharmacokinetics

The pharmacokinetic properties of this compound are likely to be similar to those of simvastatin, given their structural similarities . Simvastatin is absorbed orally, undergoes extensive first-pass extraction in the liver (the primary site of action), and is metabolized by CYP3A4 isoenzymes . These properties can influence the drug’s bioavailability and potential for drug interactions .

Result of Action

The primary result of this compound’s action is the reduction of LDL cholesterol levels . This can lead to a decrease in the risk of cardiovascular events, including heart attacks and strokes . Additionally, statins like this compound have been associated with plaque stabilization, reversal of endothelial dysfunction, and decreased thrombogenicity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, certain foods and drugs can interact with statins, affecting their metabolism and efficacy . For example, grapefruit juice can increase the levels of statins in the body, potentially leading to side effects . Therefore, it’s important for patients to discuss their diet and any other medications they’re taking with their healthcare provider.

生化分析

Biochemical Properties

6-Exomethylenesimvastatin, like simvastatin, is believed to inhibit the enzyme HMG-CoA reductase, a key enzyme in the mevalonate pathway that produces cholesterol . This interaction with HMG-CoA reductase is a crucial aspect of this compound’s biochemical role.

Cellular Effects

This compound may influence cell function by altering lipid metabolism, similar to simvastatin. It could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound likely involves binding to HMG-CoA reductase, inhibiting its activity and thus reducing the production of mevalonate, a precursor to cholesterol . This could lead to changes in gene expression related to cholesterol synthesis.

Temporal Effects in Laboratory Settings

Simvastatin, a related compound, has been shown to have long-term effects on cellular function, including reduced cholesterol synthesis .

Dosage Effects in Animal Models

Studies on simvastatin have shown dose-dependent effects, including reduced cholesterol levels and potential adverse effects at high doses .

Metabolic Pathways

This compound is likely involved in the mevalonate pathway due to its inhibition of HMG-CoA reductase . This could affect metabolic flux and levels of various metabolites, including those involved in cholesterol synthesis.

Transport and Distribution

Simvastatin is known to be quickly absorbed and distributed to the liver after oral administration .

属性

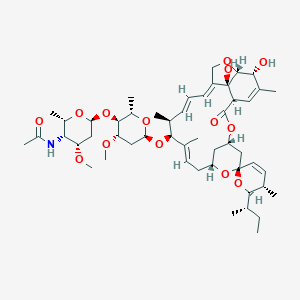

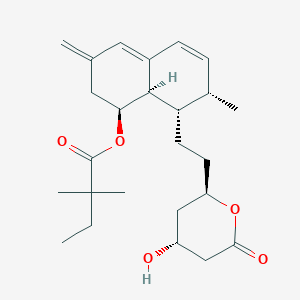

IUPAC Name |

[(1S,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-3-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,16,18-21,23,26H,2,6,9-10,12-14H2,1,3-5H3/t16-,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTQWJUBUXHODX-BGYTUHEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(=C)C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1CC(=C)C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10153319 | |

| Record name | 6-Exomethylenesimvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121624-18-8 | |

| Record name | 6-Exomethylenesimvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121624188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Exomethylenesimvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-EXOMETHYLENESIMVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72UQ8975UG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

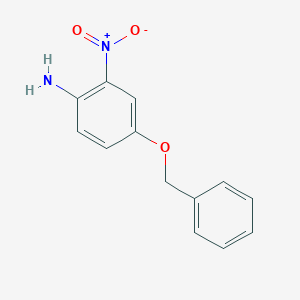

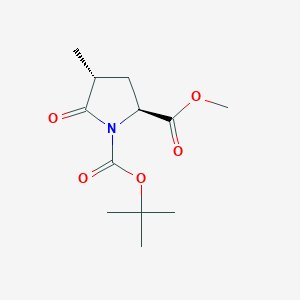

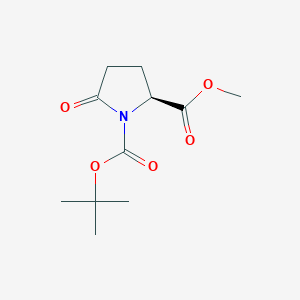

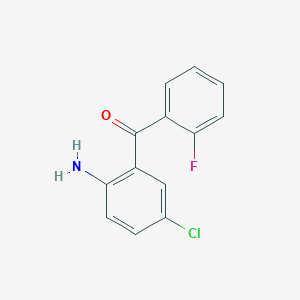

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。